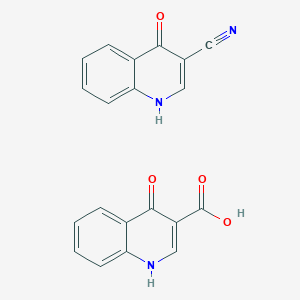
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-1H-quinoline-3-carbonitrile and 4-oxo-1H-quinoline-3-carboxylic acid are heterocyclic compounds belonging to the quinoline family. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in drug research and development. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which contributes to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
-
4-oxo-1H-quinoline-3-carbonitrile
- This compound can be synthesized through the reaction of 2-aminobenzonitrile with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps.
- Reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using catalysts like sodium ethoxide or potassium carbonate.
-
4-oxo-1H-quinoline-3-carboxylic acid
- This compound can be prepared by the hydrolysis of 4-oxo-1H-quinoline-3-carbonitrile using acidic or basic conditions.
- Industrial production methods often involve the use of hydrochloric acid or sodium hydroxide to facilitate the hydrolysis reaction, followed by purification steps such as recrystallization.
化学反应分析
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions to form quinoline-2,4-diones.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction of these compounds can lead to the formation of 4-hydroxyquinoline derivatives.
- Typical reducing agents are sodium borohydride and lithium aluminum hydride.
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
- Common reagents include alkyl halides and amines.
Major Products
- Oxidation of 4-oxo-1H-quinoline-3-carbonitrile can yield 4-hydroxyquinoline-3-carbonitrile.
- Reduction of 4-oxo-1H-quinoline-3-carboxylic acid can produce 4-hydroxyquinoline-3-carboxylic acid.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学研究应用
Chemistry
- These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
- They serve as building blocks for the development of new pharmaceuticals and agrochemicals.
Biology
- 4-oxo-1H-quinoline-3-carboxylic acid has been studied for its potential as an HIV-1 integrase inhibitor, which could be useful in antiviral therapies .
Medicine
- These compounds exhibit antimicrobial, antifungal, and anticancer activities, making them candidates for drug development.
- They are also explored for their potential use in treating neurological disorders and inflammatory diseases.
Industry
- In the industrial sector, these compounds are used in the production of dyes, pigments, and other fine chemicals.
作用机制
- The biological activity of these compounds is primarily due to their ability to interact with various enzymes and receptors in the body.
- For example, 4-oxo-1H-quinoline-3-carboxylic acid inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
- These compounds can also interfere with bacterial DNA gyrase and topoisomerase IV, leading to their antimicrobial effects.
相似化合物的比较
Similar Compounds
4-hydroxyquinoline-3-carboxylic acid: Similar in structure but with a hydroxyl group instead of a carbonyl group.
2-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 2-position.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Uniqueness
- The presence of both carbonitrile and carboxylic acid functional groups in these compounds provides unique reactivity and biological activity profiles.
- Their ability to undergo various chemical transformations makes them versatile intermediates in synthetic chemistry.
属性
分子式 |
C20H13N3O4 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O.C10H7NO3/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-4,6H,(H,12,13);1-5H,(H,11,12)(H,13,14) |
InChI 键 |
CQSVZIZSMFMKOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N.C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


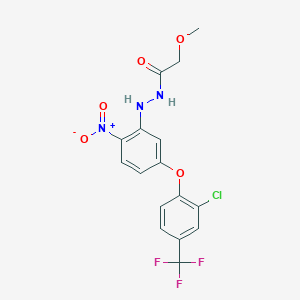

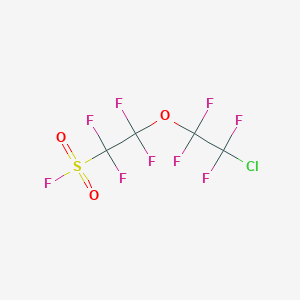




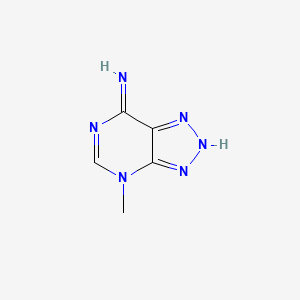
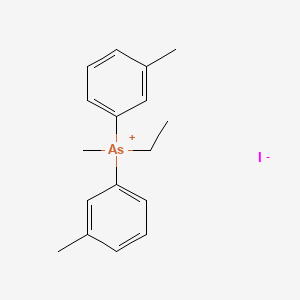
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

